Deterenol hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de déterénol peut être synthétisé à partir de la 1-(4-hydroxyphényl)-2-[(1-méthyléthyl)amino]éthanone (chlorhydrate). La synthèse implique la dissolution de la matière de départ dans le méthanol, l'ajout de 10 % de palladium sur charbon actif et l'introduction d'hydrogène. Le mélange réactionnel est agité à température ambiante pendant 24 heures sous pression atmosphérique. Une fois la réaction de réduction terminée, le catalyseur est filtré et le filtrat est concentré à sec. Le résidu est cristallisé dans le méthanol pour obtenir des cristaux incolores avec un rendement de 91 % .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de déterénol impliquent généralement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation d'hydrogène et de palladium sur charbon actif comme catalyseur est courante à la fois en laboratoire et dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de déterénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Le composé peut être réduit pour former des alcools.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux avec du palladium sur charbon actif est couramment utilisé.

Substitution : Des réactifs tels que les halogènes ou les nucléophiles sont utilisés dans des conditions appropriées.

Principaux produits formés

Oxydation : Cétones ou aldéhydes.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Le chlorhydrate de déterénol a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate de déterénol agit comme un agoniste des récepteurs bêta-adrénergiques. Il se lie aux récepteurs bêta-adrénergiques, ce qui conduit à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cela entraîne divers effets physiologiques, notamment une augmentation de la fréquence cardiaque, de la lipolyse et de la bronchodilatation . Les cibles moléculaires du composé comprennent les récepteurs bêta-adrénergiques, et ses voies impliquent l'activation du système nerveux sympathique .

Applications De Recherche Scientifique

Deterenol hydrochloride is a chemical compound with the molecular formula - HCl and a molecular weight of 231.72 g/mol. It functions as a non-selective beta-adrenergic receptor agonist, meaning it mimics the effects of epinephrine, leading to increased heart rate and bronchodilation.

Scientific Research Applications

While this compound has some applications in scientific research, its use is often limited or restricted due to its safety profile and regulatory status.

Applications

- As a Beta-Adrenergic Agonist: Deterenol is a non-selective β-adrenergic receptor (β-AR) agonist . It stimulates both beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and bronchodilation. An in vitro study on guinea pig atria and trachea showed deterenol to be a highly selective beta-agonist with no alpha-adrenergic activity .

- Synthesis: this compound can be synthesized using 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride) as a starting material.

- Isotopic Labeling: Deterenol-d7 Hydrochloride, a deuterium-labeled analog of Deterenol, is used in scientific research due to its isotopic labeling, which allows for precise tracking in biochemical assays.

- Tracing Metabolic Processes: Deterenol-d7 Hydrochloride is employed in tracing metabolic processes and studying enzyme kinetics.

- Pharmacokinetics: Deterenol-d7 Hydrochloride is utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

- Reaction Mechanisms: Deterenol-d7 Hydrochloride is used in studies involving reaction mechanisms and metabolic pathways.

Deterenol-d7 Hydrochloride Reactions

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

- Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Case Studies

- Urinary Metabolite Analysis: A study on healthy male volunteers examined the urinary metabolites of Deterenol after ingestion of a dietary supplement containing the compound. The analysis revealed significant amounts of intact Deterenol and its metabolites, indicating its metabolic pathways and elimination profiles.

- Cardiovascular Effects: Historical data from a 1949 study on human subjects indicated that intravenous administration of Deterenol resulted in vasodepressor effects at lower doses (1 mg/kg) and more pronounced cardiovascular responses (increased heart rate and hypotension) at higher doses (2–3 mg/kg). At doses exceeding 5 mg/kg, adverse effects such as vomiting and blurred vision were observed.

- Dietary Supplement Contamination: A comprehensive analysis of dietary supplements labeled as containing Deterenol revealed that many products also contained other stimulants. Quantitative assessments showed that Deterenol was present in varying amounts across different brands. In 13 of 17 supplements tested, researchers found deterenol .

Safety Concerns and Regulations

Mécanisme D'action

Deterenol hydrochloride acts as a beta-adrenergic receptor agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including increased heart rate, lipolysis, and bronchodilation . The compound’s molecular targets include beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

Synephrine : Un autre agoniste des récepteurs bêta-adrénergiques trouvé dans les compléments alimentaires.

Octopamine : Une amine naturelle qui agit sur les récepteurs adrénergiques.

Isoprénaline : Un agoniste synthétique des récepteurs bêta-adrénergiques utilisé dans les milieux médicaux.

Unicité

Le chlorhydrate de déterénol est unique en raison de ses puissants effets lipolytiques dans les adipocytes humains, ce qui le rend plus puissant que d'autres amines comme la synephrine . Son potentiel de provoquer des événements cardiaques indésirables limite son utilisation par rapport à d'autres composés similaires .

Activité Biologique

Deterenol hydrochloride, also known as isopropylnorsynephrine, is a synthetic compound primarily recognized for its role as a non-selective beta-adrenergic receptor agonist . This article delves into its biological activity, mechanisms of action, safety profile, and relevant case studies.

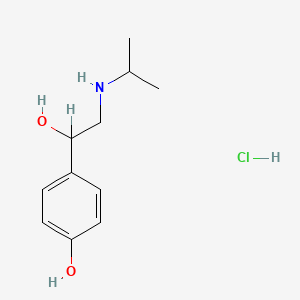

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇NO₂- HCl

- Molecular Weight : 231.72 g/mol

- IUPAC Name : 1-(4-Hydroxyphenyl)-2-isopropylaminoethanol hydrochloride

The structural configuration of Deterenol allows it to mimic the physiological effects of epinephrine, leading to increased heart rate, bronchodilation, and lipolysis .

Deterenol functions by stimulating both beta-1 and beta-2 adrenergic receptors , which results in various physiological responses:

- Beta-1 Activation : Increases heart rate and myocardial contractility.

- Beta-2 Activation : Causes bronchodilation and vasodilation.

This dual action makes Deterenol a compound of interest in both cardiology and pulmonology .

Physiological Effects

Research indicates that this compound exhibits significant biological activity as a beta-agonist. Key effects include:

-

Cardiovascular Effects :

- Increased heart rate.

- Enhanced myocardial contractility.

- Potential for arrhythmias in sensitive individuals.

-

Respiratory Effects :

- Bronchodilation, beneficial in conditions like asthma.

Dosage and Administration Studies

A historical study from 1949 investigated the effects of oral dosages of Deterenol on human subjects:

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 1 | Vasodepressor effects |

| 2–3 | Flushing, anxiety, increased heart rate |

| 5 | Vomiting, hypotension, respiratory distress |

These findings highlight the compound's potent effects even at relatively low doses .

Safety Profile and Adverse Effects

Despite its therapeutic potential, this compound poses significant safety risks:

- Adverse Reactions :

- Nausea, vomiting, agitation.

- Cardiac issues including palpitations and chest pain.

- Severe cases linked to cardiac arrest.

Due to these risks, Deterenol has been banned or tightly regulated in many countries . Individuals with pre-existing cardiovascular conditions are particularly vulnerable to its adverse effects .

Case Studies and Clinical Observations

Several case reports have documented adverse events associated with Deterenol use:

- Pre-workout Supplements : Products containing Deterenol have been linked to serious cardiovascular events. A review noted multiple cases of chest pain, palpitations, and even cardiac arrest among users of such supplements .

- Emergency Department Visits : A study highlighted an increase in emergency visits due to complications arising from supplements containing Deterenol. Symptoms included severe agitation, respiratory distress, and cardiovascular instability .

Comparative Analysis with Similar Compounds

Deterenol shares structural similarities with other beta-agonists. The following table summarizes its comparison with related compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Epinephrine | High | Emergency treatment for asthma | Endogenous hormone; fast action |

| Isoproterenol | High | Bronchodilator | Selective beta-agonist |

| Phenpromethamine | Moderate | Stimulant | Known for appetite suppression |

| Oxilofrine | Moderate | Athletic performance enhancer | Less potent than Deterenol |

| 1,3-Dimethylamylamine | Low | Weight loss supplement | Strong stimulant properties |

Deterenol's unique receptor activity profile distinguishes it from others in its class, particularly regarding its application in both cardiology and pulmonology contexts .

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOGVIILDSYTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945922 | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-36-3 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DETERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.